

# 2,4-Dimethyl-6-nitroaniline molecular structure and weight

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## Compound of Interest

Compound Name: 2,4-Dimethyl-6-nitroaniline

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An In-Depth Technical Guide to the Molecular Structure and Physicochemical Properties of **2,4-Dimethyl-6-nitroaniline**

## Introduction

**2,4-Dimethyl-6-nitroaniline**, also known as 6-nitro-2,4-xylidine, is an important aromatic organic intermediate primarily utilized in the synthesis of various dyes and pigments.<sup>[1]</sup> Its molecular architecture, characterized by a substituted benzene ring, imparts specific chemical reactivity and physical properties that are of significant interest to researchers in synthetic chemistry and materials science. The strategic placement of methyl, amino, and nitro groups on the aniline scaffold makes it a versatile building block. However, its synthesis can be challenging, often leading to isomeric impurities, which necessitates a thorough understanding of its structure and properties for effective purification and application.<sup>[1]</sup> This guide provides a comprehensive overview of the molecular structure, molecular weight, and key physicochemical characteristics of **2,4-Dimethyl-6-nitroaniline**, supported by experimental data and established synthesis protocols.

## Molecular Structure and Identification

The fundamental structure of **2,4-Dimethyl-6-nitroaniline** consists of a benzene ring substituted with an amino group (-NH<sub>2</sub>), two methyl groups (-CH<sub>3</sub>), and a nitro group (-NO<sub>2</sub>). The International Union of Pure and Applied Chemistry (IUPAC) nomenclature designates this compound as **2,4-dimethyl-6-nitroaniline**, which precisely describes the positions of the substituents on the aniline parent structure.<sup>[2]</sup>

Key identifiers for this compound are consolidated in the table below.

Identifier	Value	Source(s)
IUPAC Name	2,4-Dimethyl-6-nitroaniline	[2]
CAS Number	1635-84-3	[2]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	[1][3]
Synonyms	6-nitro-2,4-xylidine, Benzenamine, 2,4-dimethyl-6- nitro-	[4][5]
InChI Key	VSRYYONYIUUFFY- UHFFFAOYSA-N	
SMILES	Cc1cc(C)c(N)c([O-])c1	[5]

Crystal structure analysis reveals that the molecule is approximately planar.[1][6] The structure is stabilized by intermolecular N-H···O hydrogen bonds that form between the amino and nitro groups of adjacent molecules.[1]

## Molecular Visualization

The following diagram illustrates the 2D chemical structure of **2,4-Dimethyl-6-nitroaniline**, highlighting the arrangement of its functional groups.

Caption: 2D structure of **2,4-Dimethyl-6-nitroaniline** (C<sub>8</sub>H<sub>10</sub>N<sub>2</sub>O<sub>2</sub>).

## Molecular Weight

The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions and for analytical characterization, such as in mass spectrometry. It is calculated based on the molecular formula and the atomic weights of the constituent elements.

- Carbon (C): 8 atoms  $\times$  12.011 u = 96.088 u
- Hydrogen (H): 10 atoms  $\times$  1.008 u = 10.080 u

- Nitrogen (N): 2 atoms  $\times$  14.007 u = 28.014 u
- Oxygen (O): 2 atoms  $\times$  15.999 u = 31.998 u

Summing these values yields the molecular weight.

Parameter	Value	Source(s)
Molecular Weight	166.18 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Monoisotopic Mass	166.07423 Da	<a href="#">[3]</a>
Exact Molecular Weight	166.1772 g/mol	<a href="#">[4]</a> <a href="#">[7]</a>

The slight variation in values across sources is due to differences in the precision of atomic weights used for the calculation (e.g., isotopic abundance vs. standard atomic weight). For most laboratory applications, 166.18 g/mol is the accepted value.

## Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of **2,4-Dimethyl-6-nitroaniline** are essential for its handling, purification, and identification.

Property	Value	Unit	Source(s)
Appearance	Orange-red or yellow solid crystals		<a href="#">[1]</a> <a href="#">[8]</a>
Melting Point	70 - 73	°C	<a href="#">[1]</a>
Boiling Point	284	°C	
Octanol/Water Partition Coeff. (logP)	1.794	-	<a href="#">[5]</a>
Water Solubility (log <sub>10</sub> WS)	-2.71	mol/L	<a href="#">[5]</a>

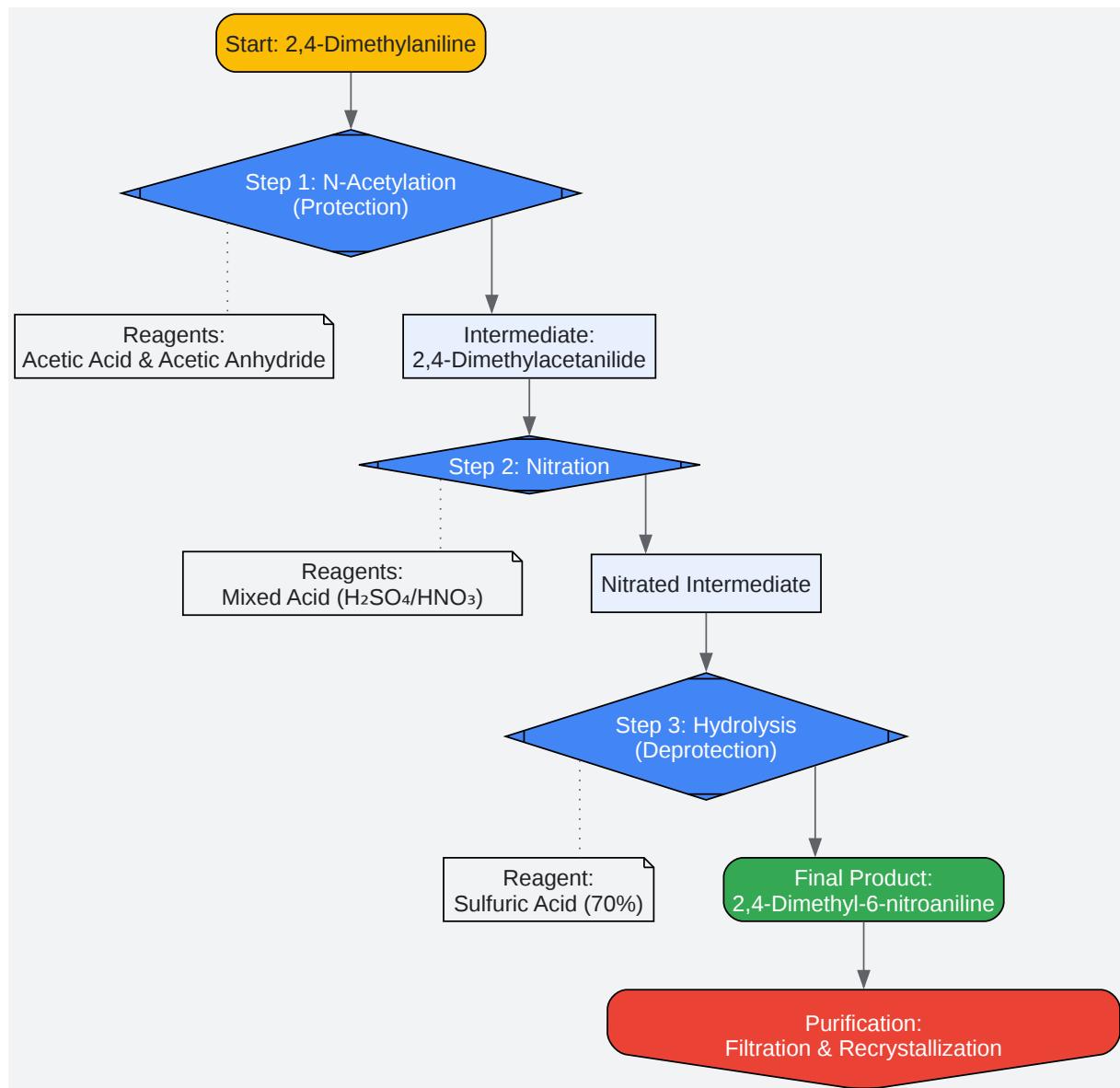
## Spectroscopic Data

- Infrared (IR) Spectrum: The IR spectrum provides information about the functional groups present in the molecule. Key absorptions for **2,4-Dimethyl-6-nitroaniline** would include N-H stretching from the primary amine, C-H stretching from the aromatic ring and methyl groups, and strong characteristic peaks for the symmetric and asymmetric stretching of the N-O bonds in the nitro group. The NIST Chemistry WebBook provides reference spectra for this compound.[4]
- Mass Spectrum (Electron Ionization): Mass spectrometry is used to determine the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak ( $M^+$ ) for **2,4-Dimethyl-6-nitroaniline** would appear at  $m/z \approx 166$ , confirming its molecular weight. The fragmentation pattern can further validate the structure.[4][7]

## Synthesis Protocol and Mechanistic Rationale

**2,4-Dimethyl-6-nitroaniline** is typically synthesized from 2,4-dimethylaniline.[1] A common laboratory-scale procedure involves a three-step process: N-acetylation to protect the amine, nitration of the aromatic ring, and subsequent deprotection (hydrolysis).[1]

## Experimental Workflow Diagram

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Caption: Workflow for the synthesis of **2,4-Dimethyl-6-nitroaniline**.

## Step-by-Step Methodology

This protocol is adapted from a reported crystal structure study.[\[1\]](#)

- Step 1: N-Acetylation (Amine Protection)
  - Procedure: A solution of 2,4-dimethylaniline (0.2 mol), acetic acid (23 ml), and acetic anhydride (19 ml) is refluxed for 1 hour.[\[1\]](#)
  - Causality: The amino group (-NH<sub>2</sub>) is a strong activating group and is susceptible to oxidation by nitric acid. Acetylation converts it to an acetamido group (-NHCOCH<sub>3</sub>), which is moderately activating and protects the amine from oxidation during the subsequent nitration step. This also helps direct the nitration to the desired position.
- Step 2: Nitration
  - Procedure: The reaction mixture from Step 1 is cooled to 35°C. Concentrated sulfuric acid (40 ml) is added, followed by the slow, dropwise addition of a mixed acid solution (35 ml concentrated H<sub>2</sub>SO<sub>4</sub> and 17 ml concentrated HNO<sub>3</sub>). The mixture is reacted for 1 hour, cooled, and then poured into cold water to precipitate the product.[\[1\]](#)
  - Causality: The nitronium ion (NO<sub>2</sub><sup>+</sup>), the electrophile for this reaction, is generated in situ from the mixture of nitric and sulfuric acids. The acetamido and methyl groups are ortho-, para-directing. The position ortho to the bulky acetamido group and meta to the C4-methyl group (position 6) is sterically and electronically favored for electrophilic substitution.
- Step 3: Hydrolysis (Deprotection)
  - Procedure: The filtered solid from Step 2 (2,4-dimethyl-6-nitroacetanilide) is added to a solution of 70% sulfuric acid (80 ml) and refluxed for 1 hour. The solution is then slowly added to cooled water, causing the orange-red **2,4-dimethyl-6-nitroaniline** to precipitate.[\[1\]](#)
  - Causality: The acidic conditions and heat hydrolyze the amide bond, removing the acetyl protecting group and regenerating the primary amine to yield the final product.
- Purification

- Procedure: The precipitate is filtered and washed with water until the filtrate is neutral (pH 7). The final solid product is collected after drying.[1] For high-purity crystals suitable for analysis, the product can be recrystallized from a solvent like methanol.[1]
- Causality: Washing removes residual acid and other water-soluble impurities. Recrystallization is a standard technique to purify solid compounds based on differences in solubility, yielding a product with high purity.

## Safety and Handling

**2,4-Dimethyl-6-nitroaniline** is classified as harmful if swallowed, in contact with skin, or if inhaled.[9] It can cause skin and eye irritation.[9][10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats, should be worn when handling this chemical.[9][11] All work should be conducted in a well-ventilated area or a chemical fume hood.[9] The substance may have effects on the blood, potentially leading to the formation of methaemoglobin.[8]

## References

- National Institute of Standards and Technology (NIST). (n.d.). **2,4-Dimethyl-6-nitroaniline**. NIST Chemistry WebBook. [\[Link\]](#)
- Cheméo. (n.d.). Chemical Properties of **2,4-Dimethyl-6-nitroaniline** (CAS 1635-84-3). [\[Link\]](#)
- Matrix Fine Chemicals. (n.d.). **2,4-DIMETHYL-6-NITROANILINE** | CAS 1635-84-3. [\[Link\]](#)
- Chen, H.-K. (2012). 2,4-Dimethyl-6-nitro-aniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1392. [\[Link\]](#)
- PubChemLite. (n.d.). **2,4-dimethyl-6-nitroaniline** (C8H10N2O2). [\[Link\]](#)
- PubChem. (n.d.). 2,6-Dimethyl-4-nitroaniline. [\[Link\]](#)
- Wang, L., et al. (2012). Synthesis technique of 2-methyl-6-nitroaniline. Advanced Materials Research, 550-553, 1145-1148. [\[Link\]](#)
- National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrum Data for **2,4-Dimethyl-6-nitroaniline**. [\[Link\]](#)
- Google Patents. (2010). CN101863777A - The preparation method of solvent-free 2,4-dimethylaniline and 2,6-dimethylaniline.
- PubMed. (2012). 2,4-Dimethyl-6-nitro-aniline. [\[Link\]](#)
- SciSpace. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. [\[Link\]](#)
- International Labour Organization. (n.d.). ICSC 0306 - 2-NITROANILINE. [\[Link\]](#)

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## Sources

- 1. 2,4-Dimethyl-6-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-DIMETHYL-6-NITROANILINE | CAS 1635-84-3 [matrix-fine-chemicals.com]
- 3. PubChemLite - 2,4-dimethyl-6-nitroaniline (C8H10N2O2) [pubchemlite.lcsb.uni.lu]
- 4. 2,4-Dimethyl-6-nitroaniline [webbook.nist.gov]
- 5. 2,4-Dimethyl-6-nitroaniline (CAS 1635-84-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 2,4-Dimethyl-6-nitro-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,4-Dimethyl-6-nitroaniline [webbook.nist.gov]
- 8. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
- 9. fishersci.at [fishersci.at]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
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